molecular formula C11H20O2 B12647589 (1,3-Dimethylcyclohexyl)methyl acetate CAS No. 63667-10-7

(1,3-Dimethylcyclohexyl)methyl acetate

Cat. No.: B12647589
CAS No.: 63667-10-7
M. Wt: 184.27 g/mol
InChI Key: ZSQCHEKOWLZTIE-UHFFFAOYSA-N
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Description

EINECS 264-403-5, also known as Benzalkonium Chloride, is a quaternary ammonium compound widely used for its antimicrobial properties. It is commonly found in disinfectants, antiseptics, and preservatives. Benzalkonium Chloride is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzalkonium Chloride is typically synthesized through the reaction of benzyl chloride with a mixture of long-chain alkyl dimethylamines. The reaction is carried out in an aqueous medium, and the resulting product is purified through various methods such as crystallization or distillation.

Industrial Production Methods: In industrial settings, Benzalkonium Chloride is produced in large quantities using continuous flow reactors. The process involves the controlled addition of benzyl chloride to a solution of alkyl dimethylamines under specific temperature and pressure conditions. The product is then subjected to purification steps to achieve the desired concentration and purity.

Types of Reactions:

    Oxidation: Benzalkonium Chloride can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: It can also be reduced under specific conditions, although this is less common.

    Substitution: Benzalkonium Chloride can participate in substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of Benzalkonium Chloride.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted benzalkonium derivatives with different functional groups.

Scientific Research Applications

Benzalkonium Chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed as a disinfectant and preservative in laboratory settings.

    Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.

    Industry: Incorporated into cleaning products, sanitizers, and preservatives for various consumer goods.

Mechanism of Action

Benzalkonium Chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It binds to the phospholipids in the cell membrane, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a wide range of bacteria, fungi, and viruses.

Comparison with Similar Compounds

    Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Chlorhexidine: A bisbiguanide compound used as an antiseptic and disinfectant.

    Octenidine Dihydrochloride: A cationic surfactant with broad-spectrum antimicrobial activity.

Uniqueness of Benzalkonium Chloride: Benzalkonium Chloride is unique due to its combination of high efficacy, low toxicity, and versatility in various applications. It is effective at low concentrations and can be formulated into a wide range of products, making it a valuable compound in both medical and industrial settings.

Properties

CAS No.

63667-10-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(1,3-dimethylcyclohexyl)methyl acetate

InChI

InChI=1S/C11H20O2/c1-9-5-4-6-11(3,7-9)8-13-10(2)12/h9H,4-8H2,1-3H3

InChI Key

ZSQCHEKOWLZTIE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C)COC(=O)C

Origin of Product

United States

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